molecular formula C10H7ClN2O B13298963 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde

3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13298963
M. Wt: 206.63 g/mol
InChI Key: AHWXVIMWUWJCDB-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives It features a benzaldehyde moiety substituted with a 4-chloro-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-Chloro-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-(4-Chloro-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The exact pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
  • 3-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
  • 3-(4-Fluoro-1H-pyrazol-1-yl)benzaldehyde

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H

InChI Key

AHWXVIMWUWJCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Cl)C=O

Origin of Product

United States

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